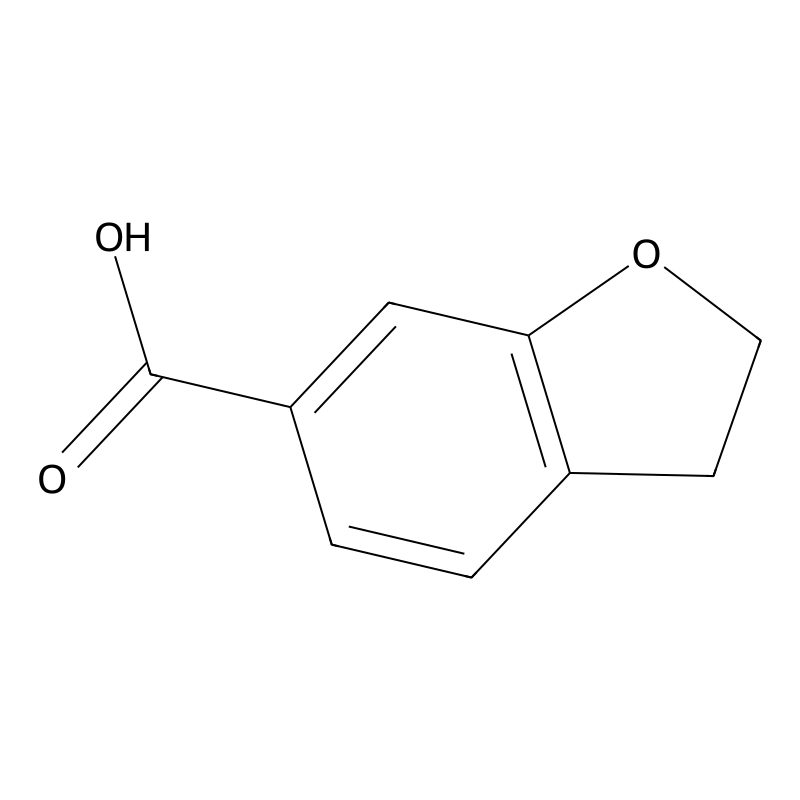2,3-Dihydrobenzofuran-6-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Anti-tumor Activity
Scientific Field: Medical and Pharmaceutical Research
Application Summary: Benzofuran compounds, including “2,3-Dihydrobenzofuran-6-carboxylic acid”, have shown strong anti-tumor activities.
Results or Outcomes: Compound 36, a benzofuran derivative, was found to have significant cell growth inhibitory effects on various types of cancer cells.
Antibacterial Activity
Scientific Field: Microbiology
Application Summary: Benzofuran compounds have been shown to possess antibacterial properties.
Anti-oxidative Activity
Scientific Field: Biochemistry
Application Summary: Benzofuran compounds have been shown to possess anti-oxidative properties.
Synthesis of Complex Benzofuran Derivatives
Scientific Field: Organic Chemistry
Methods of Application: The unique potassium salt of the inexpensive 5-norbornene-2-carboxylic acid serves as a highly efficient catalytic mediator (10 mol%), which leads to fewer side reactions.
Results or Outcomes: The salient features of the reaction include its broad substrate scope (with respect to both aryl iodides and epoxides), its high atom economy and good chemo-selectivity.
Production of Polymers, Biopolymers, Coatings, Adhesives, and Pharmaceutical Drugs
Scientific Field: Industrial Chemistry
Application Summary: Carboxylic acids and their derivatives, including “2,3-Dihydrobenzofuran-6-carboxylic acid”, are used in the production of polymers, biopolymers, coatings, adhesives, and pharmaceutical drugs.
Antiviral Activity
Scientific Field: Virology
Application Summary: Benzofuran compounds have been shown to possess antiviral properties.
Production of Valuable Compounds from Renewable Forest Resources
Scientific Field: Environmental Science
2,3-Dihydrobenzofuran-6-carboxylic acid is a benzofuran derivative characterized by its unique molecular structure, which consists of a benzofuran ring with a carboxylic acid functional group at the sixth position. Its molecular formula is and it has a molecular weight of approximately 164.16 g/mol . This compound is notable for its biological activities and potential applications in medicinal chemistry.
- Esterification: Reacting with alcohols to form esters.
- Decarboxylation: Loss of carbon dioxide under specific conditions.
- Reduction: The carboxylic acid group can be reduced to an alcohol.
- Nucleophilic substitution: The benzofuran moiety can participate in electrophilic aromatic substitution reactions.
These reactions facilitate the synthesis of more complex molecules and derivatives, enhancing its utility in organic synthesis.
2,3-Dihydrobenzofuran-6-carboxylic acid exhibits a range of biological activities, including:
- Antitumor Activity: Compounds in the benzofuran class have been reported to possess anticancer properties.
- Antibacterial Effects: Research indicates potential efficacy against various bacterial strains.
- Antioxidant Properties: The compound may play a role in mitigating oxidative stress through interactions with oxidative stress-related enzymes.
These activities are attributed to its ability to interact with various biological targets, influencing multiple biochemical pathways.
The synthesis of 2,3-dihydrobenzofuran-6-carboxylic acid typically involves advanced organic synthesis techniques. Notable methods include:
- Catalytic Systems: Utilizing palladium complexes and potassium salts to promote annulation reactions between aryl iodides and epoxides.
- Enantioselective Syntheses: Developing specific stereochemical configurations for pharmaceutical applications, such as the synthesis of precursors for neurodegenerative disease treatments.
These methods underscore the compound's versatility in synthetic organic chemistry.
2,3-Dihydrobenzofuran-6-carboxylic acid finds applications in various fields:
- Pharmaceuticals: As a precursor in the synthesis of drugs targeting neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Biochemical Research: Studied for its effects on cellular signaling pathways and oxidative stress responses.
- Material Science: Potential use in developing new materials due to its unique chemical properties.
Studies on the interactions of 2,3-dihydrobenzofuran-6-carboxylic acid with biological molecules reveal its potential mechanisms of action:
- Enzyme Inhibition: It has been shown to interact with enzymes involved in oxidative stress, such as superoxide dismutase and catalase.
- Cell Signaling Modulation: The compound influences pathways related to inflammation and cellular stress responses.
These interactions highlight its significance in biochemical research and potential therapeutic applications.
Several compounds share structural similarities with 2,3-dihydrobenzofuran-6-carboxylic acid. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Hydroxybenzofuran | Hydroxyl group at position 2 | Lacks carboxylic acid functionality |
| 6-Hydroxybenzofuran | Hydroxyl group at position 6 | Does not possess the dihydro structure |
| Benzofuran-2-carboxylic acid | Carboxylic acid at position 2 | Different position affects biological activity |
| 4-Hydroxybenzoic acid | Hydroxyl group at position 4 | Simple phenolic structure without furan ring |
2,3-Dihydrobenzofuran-6-carboxylic acid is unique due to its specific positioning of functional groups, which contributes to its distinct biological activities and reactivity compared to these similar compounds.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant







